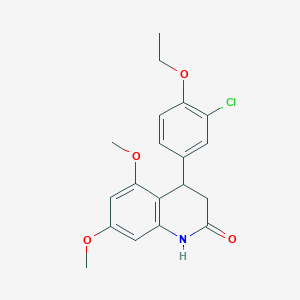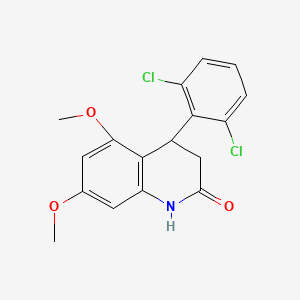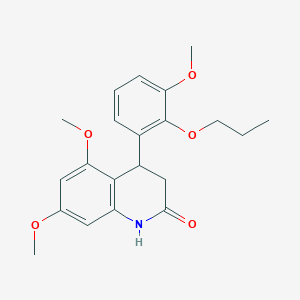
5,7-dimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
Overview
Description
5,7-dimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is a chemical compound that belongs to the class of quinolinone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry.
Scientific Research Applications
5,7-dimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential applications in various scientific research fields, including pharmacology, medicinal chemistry, and neuroscience. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 5,7-dimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been suggested that the compound may exert its biological effects through the modulation of various signaling pathways and receptors, such as the opioid receptors and the NMDA receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects, including antitumor, anti-inflammatory, and analgesic effects. It has also been shown to modulate the activity of various enzymes and receptors, such as the acetylcholinesterase enzyme and the NMDA receptors.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5,7-dimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
For the study of 5,7-dimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone include further investigation of its mechanism of action, optimization of its therapeutic potential, and exploration of its potential applications in other scientific research fields, such as neuroscience and molecular biology. Additionally, the development of new synthesis methods and analogs of the compound may also be explored to enhance its biological activity and selectivity.
properties
IUPAC Name |
5,7-dimethoxy-4-(3-methoxy-2-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-5-9-27-21-14(7-6-8-17(21)25-3)15-12-19(23)22-16-10-13(24-2)11-18(26-4)20(15)16/h6-8,10-11,15H,5,9,12H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBXERQHMRSGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




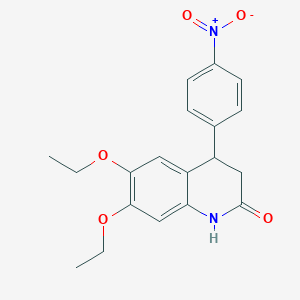



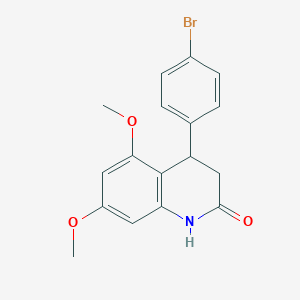
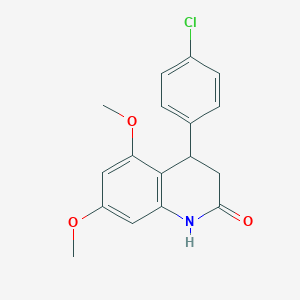
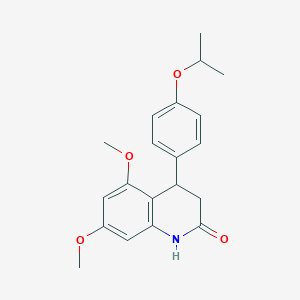
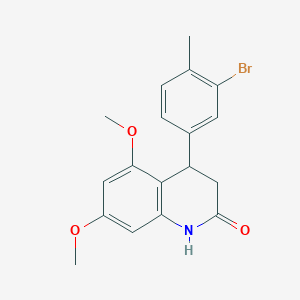

![4-[4-(dimethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263162.png)
